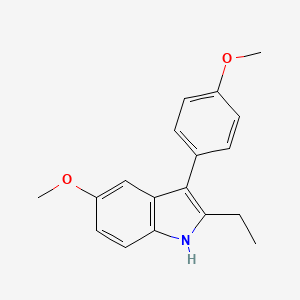
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is a synthetic indole derivative. Indole derivatives are known for their wide range of biological activities, including anticancer, antipsychotic, analgesic, and antiviral properties . This compound is particularly interesting due to its potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, ethylamine, and 5-methoxyindole.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 5-methoxyindole under acidic conditions to form the indole core.
Alkylation: The final step involves the alkylation of the indole core with ethyl iodide to introduce the ethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学研究应用
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential anticancer, antipsychotic, and antiviral activities.
作用机制
The mechanism of action of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets, such as ionotropic glutamate receptors . These interactions can modulate the activity of these receptors, leading to various pharmacological effects. The compound may act as an antagonist or agonist, depending on the specific receptor subtype and binding site.
相似化合物的比较
Similar Compounds
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole: An analog with a methyl group at the 3-position instead of an ethyl group.
2,3,5-Trisubstituted indole derivatives: Compounds with similar substitution patterns on the indole core.
1,2,3,5-Tetrasubstituted indole derivatives: Compounds with additional substitutions on the indole core.
Uniqueness
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is unique due to its specific substitution pattern, which can influence its pharmacological activity and receptor binding affinity. The presence of both methoxy and ethyl groups can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
属性
CAS 编号 |
91444-15-4 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
2-ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C18H19NO2/c1-4-16-18(12-5-7-13(20-2)8-6-12)15-11-14(21-3)9-10-17(15)19-16/h5-11,19H,4H2,1-3H3 |
InChI 键 |
DHCHALZWKAYURB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


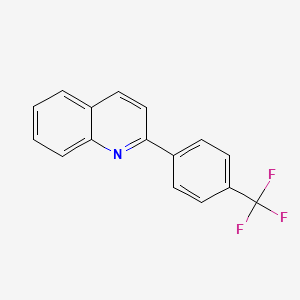
![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

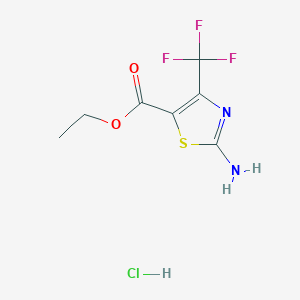
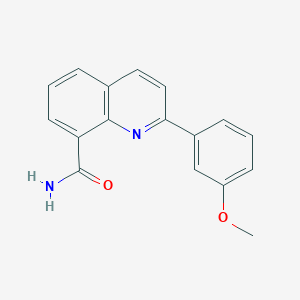

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
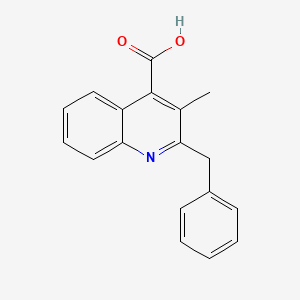
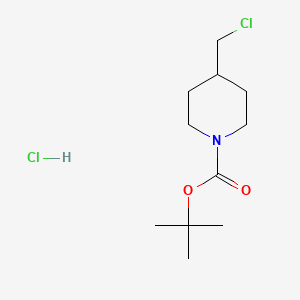

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
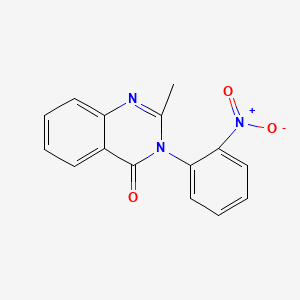
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
